2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group, a phenol group, and a pyrazole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol typically involves the reaction of 2-methoxyphenol with 1-methylpyrazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The methoxy and phenol groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol and pyrazole derivatives.
Scientific Research Applications
2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the pyrazole moiety.
2-Methoxy-4-(methoxymethyl)phenol: Similar structure but with a methoxymethyl group instead of the pyrazole moiety.
Uniqueness
2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a phenolic backbone and a pyrazole moiety, suggests various mechanisms of action that may influence its biological effects.
The molecular formula of this compound is C12H16ClN3O2, with a molecular weight of approximately 269.73 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility and bioavailability in biological systems .
Property | Value |
---|---|
Molecular Formula | C12H16ClN3O2 |
Molecular Weight | 269.73 g/mol |
CAS Number | 1856046-44-0 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in inflammatory processes. The presence of both the phenolic and pyrazole structures allows for significant hydrogen bonding and van der Waals interactions , which can modulate enzymatic activities or receptor functions.
Potential Biological Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
- Receptor Modulation : Interaction with receptors can lead to changes in cellular signaling pathways that impact inflammation and other biological processes.
Biological Activities
Research indicates that this compound exhibits significant anti-inflammatory properties and may also possess anti-cancer potential. Its dual structure enables it to engage in multiple interactions that are crucial for its pharmacological effects.
Anti-inflammatory Activity
A study demonstrated that derivatives of this compound showed enhanced anti-inflammatory activity compared to standard drugs like diclofenac sodium. The aminomethyl derivatives exhibited superior efficacy, suggesting that modifications to the structure can significantly influence biological activity .
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of specific functional groups on the pyrazole moiety can enhance the compound's anti-inflammatory effects. For instance, derivatives with dimethylamino or diethylaminomethyl groups displayed higher activity than the parent compound .
- In Vitro Studies : In vitro assays have shown that this compound can significantly reduce markers of inflammation in cell cultures, indicating its potential as an anti-inflammatory agent.
- Comparative Efficacy : In comparative studies with other known inhibitors, this compound demonstrated a favorable profile in terms of potency and selectivity against specific enzymes involved in inflammatory pathways .
Properties
Molecular Formula |
C12H16ClN3O2 |
---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
2-methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-15-6-5-12(14-15)13-8-9-3-4-10(16)11(7-9)17-2;/h3-7,16H,8H2,1-2H3,(H,13,14);1H |
InChI Key |
RZYVGSALGDYYPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.